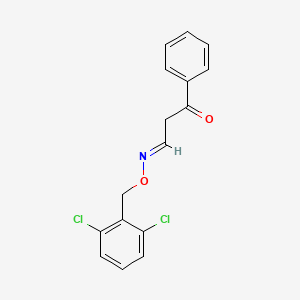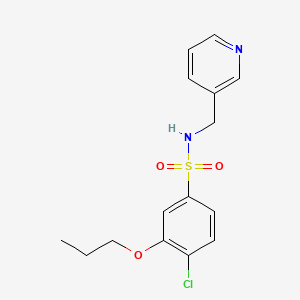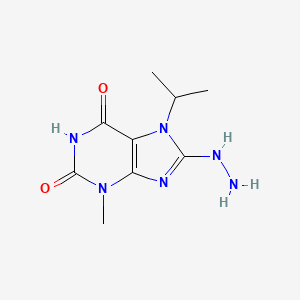
8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. The compound is commonly referred to as MPTP, and it has been extensively studied for its ability to induce Parkinson's disease-like symptoms in animal models.
Aplicaciones Científicas De Investigación
Synthesis and Functional Derivatives
Hydrazine functional derivatives, including those derived from 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, have been explored for their therapeutic potential. These derivatives have shown promise in pharmacotherapy for various conditions such as depression, infectious diseases, hypertension, and diabetes. The synthesis of 7-arylalkyl-8-hydrazine derivatives of 1,3-dimethylxanthine has led to the identification of substances with potential biological activity. These substances were synthesized through reactions with carbonyl-containing reagents, leading to compounds that combine two bioactive heterocycles, potentially offering new avenues for drug development (Korobko, 2016).
Anticancer, Anti-HIV, and Antimicrobial Activities
A series of 8-substituted methylxanthine derivatives, which likely include 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione analogs, were synthesized and evaluated for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some compounds demonstrated significant activity against various cancer cell lines, with notable sensitivity towards leukemia and colon cancer. Additionally, one compound showed a good reduction of HIV-1 viral effects, and another was particularly effective against P. aeruginosa, showcasing the potential of these derivatives in treating a range of diseases (Rida et al., 2007).
Multitarget Drugs for Neurodegenerative Diseases
In the quest for treatments for neurodegenerative diseases, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were synthesized, aiming to improve water solubility and bioavailability. These compounds were evaluated for their ability to antagonize adenosine receptors and inhibit monoamine oxidases, both of which are therapeutic targets in neurodegenerative diseases. Some derivatives showed potent dual-target-directed activities, indicating their potential as multitarget drugs for symptomatic and disease-modifying treatment of neurodegenerative disorders (Brunschweiger et al., 2014).
Structural and Computational Studies
The crystal structure and molecular mechanics of substituted purine derivatives, including those similar to 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, were investigated. Despite individual planarity of moieties within the structures, an overall nonplanar configuration was observed, contributing to our understanding of how these compounds might interact at the molecular level. This insight is crucial for designing more effective drugs based on purine derivatives (Mabied et al., 2014).
Propiedades
IUPAC Name |
8-hydrazinyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O2/c1-4(2)15-5-6(11-8(15)13-10)14(3)9(17)12-7(5)16/h4H,10H2,1-3H3,(H,11,13)(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDZLDQRGGGEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1NN)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2926733.png)
![4-[2-(4-Ethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2926734.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2926735.png)

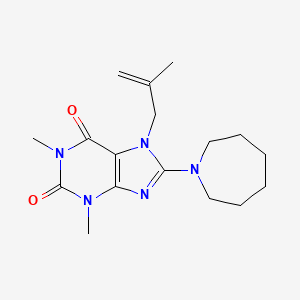
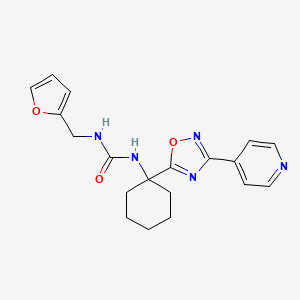
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2926741.png)
![2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2926742.png)
![Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate](/img/structure/B2926747.png)
![3-(2-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2926752.png)
![3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2926753.png)
![3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B2926754.png)
